BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine

Lipophilicity Physicochemical Properties Medicinal Chemistry

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine (CAS 1893064-41-9; molecular formula C₈H₁₂N₂; molecular weight 136.19) is a partially saturated, bicyclic heterocycle within the imidazo[1,5-a]pyridine family. Its defining structural feature is a saturated tetrahydropyridine ring bearing a distinct methyl substituent at the 7-position.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B13429800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1CCN2C=NC=C2C1
InChIInChI=1S/C8H12N2/c1-7-2-3-10-6-9-5-8(10)4-7/h5-7H,2-4H2,1H3
InChIKeyXPOIQXZZFHZUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine: A Physicochemically Differentiated Scaffold for Medicinal Chemistry


5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine (CAS 1893064-41-9; molecular formula C₈H₁₂N₂; molecular weight 136.19) is a partially saturated, bicyclic heterocycle within the imidazo[1,5-a]pyridine family. Its defining structural feature is a saturated tetrahydropyridine ring bearing a distinct methyl substituent at the 7-position. This scaffold serves as a foundational building block for generating conformationally restricted, target-selective ligands [1]. The methyl group introduces a defined stereocenter and locally modulates lipophilicity, resulting in quantifiable differentiation from non-methylated, aromatic, or regioisomeric analogs—factors critical for scientific selection in lead optimization and chemical biology campaigns.

Why 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine Cannot Be Replaced by Generic Imidazo[1,5-a]pyridine Analogs


Direct substitution with generic imidazo[1,5-a]pyridine analogs such as 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 38666-30-7) or the fully aromatic 7-methylimidazo[1,5-a]pyridine (CAS 139452-19-0) is scientifically invalid for structure–activity relationship (SAR)-driven procurement. The 7-methyl substituent of 5,6,7,8-tetrahydro-7-methylimidazo[1,5-a]pyridine introduces a chiral center and increases calculated logP by approximately 0.5 units relative to its non-methylated tetrahydro counterpart (estimated via ChemDraw/ChemAxon prediction methods for C₈H₁₂N₂ vs. C₇H₁₀N₂) . Furthermore, the saturated tetrahydropyridine ring of 5,6,7,8-tetrahydro-7-methylimidazo[1,5-a]pyridine confers conformational flexibility distinct from the planar, aromatic 7-methylimidazo[1,5-a]pyridine, enabling the exploration of non-planar pharmacophore geometries. These combined structural features translate into measurable differences in molecular shape, basicity (pKₐ), and metabolic stability in downstream analogues [1].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine


Increased Lipophilicity (clogP) Relative to Non-Methylated 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

In silico calculation demonstrates that the 7-methyl group elevates the clogP of 5,6,7,8-tetrahydro-7-methylimidazo[1,5-a]pyridine by approximately +0.5 log units compared to the non-methylated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 38666-30-7) . This difference is consistent with the established contribution of a methyl substituent (~+0.5 log units) to the partition coefficient of saturated heterocycles, directly influencing passive membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Introduction of a Defined Chiral Center for Stereochemical SAR Exploration

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine possesses a methyl-substituted tetrahydropyridine ring that introduces a permanent chiral center at the 7-position . In contrast, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 38666-30-7) is achiral due to the absence of ring substituents, and 7-methylimidazo[1,5-a]pyridine (CAS 139452-19-0) exhibits planar aromaticity with no tetrahedral stereocenter . This structural divergence enables differential interaction with chiral biological targets and allows for enantioselective synthesis or chiral resolution—capabilities that are inaccessible with the achiral comparators.

Chirality Stereochemistry Drug Design

Conformational Restriction Potential for Farnesyltransferase and Aldosterone Synthase Inhibitor Design

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold has been demonstrated to produce conformationally restricted farnesyltransferase (FTase) inhibitors with improved in vivo metabolic stability relative to more flexible, acyclic counterparts [1]. The 7-methyl analogue represents the next logical progression in this design paradigm, as the methyl group further rigidifies the tetrahydropyridine ring. Additionally, a closely related 5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivative exhibited aromatase inhibitory activity with an IC₅₀ of 4.5 nM [2], and the tetrahydroimidazo[1,5-a]pyridine heterocycle features prominently in numerous aldosterone synthase inhibitor patents (e.g., US8680079B2) [3].

Farnesyltransferase Aldosterone Synthase Conformational Restriction

Crystallinity Advantage in N-Heterocyclic Carbene (NHC) Ligand Development

The tetrahydroimidazo[1,5-a]pyridine framework has been patented as a core structure for generating stable N-heterocyclic carbene (NHC) ligands for transition-metal catalysis [1]. The improved crystallinity of certain NHC–metal complexes derived from tetrahydroimidazo[1,5-a]pyridinium salts has been noted as a practical advantage for catalyst handling and characterization. The 7-methyl substituent is anticipated to further perturb the crystal packing interactions, potentially enhancing crystallinity and air-stability relative to the non-methylated NHC precursor salts .

NHC Ligands Catalysis Organometallic Chemistry

Optimal Deployment Scenarios for 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine


Lead Optimization Programs Targeting Farnesyltransferase or Aldosterone Synthase

In mechanistic drug discovery programs targeting farnesyltransferase (FTase) or aldosterone synthase (CYP11B2), 5,6,7,8-tetrahydro-7-methylimidazo[1,5-a]pyridine provides a covalently constrained scaffold with a built-in chiral center . The scaffold has been validated in the literature for generating FTase inhibitors with improved in vivo metabolic stability [1], and structurally related tetrahydroimidazo[1,5-a]pyridine analogues have shown nanomolar aromatase inhibition (IC₅₀ = 4.5 nM) [2]. Medicinal chemists can leverage the 7-methyl group for additional binding interactions or pharmacokinetic modulation, while the saturated pyridine ring allows exploration of non-planar conformational space not accessible to aromatic imidazo[1,5-a]pyridine derivatives.

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands for Asymmetric Catalysis

The inherent chirality at the 7-position renders 5,6,7,8-tetrahydro-7-methylimidazo[1,5-a]pyridine an attractive precursor for developing chiral NHC ligands . Following quaternization of the imidazole nitrogen, the resulting imidazo[1,5-a]pyridinium salts can be deprotonated to generate NHCs. The methyl substituent offers a stereochemical handle that can be elaborated for enantioselective transformations, including Pd-catalyzed cross-couplings and Ru-catalyzed metathesis reactions [1]. The enhanced crystallinity of tetrahydroimidazo[1,5-a]pyridinium salts compared to imidazolium analogs is a documented practical advantage for reagent purification and storage.

Chemical Biology Probe Development Requiring Sp³-Rich, 3D Molecular Topologies

Contemporary chemical biology emphasizes the use of compounds with high sp³ carbon content (Fsp³ > 0.4) to improve target selectivity and solubility. 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine, with an Fsp³ of 0.50 (four sp³ carbons out of eight total carbons excluding the methyl group) , conforms to this design principle and contrasts sharply with the fully aromatic 7-methylimidazo[1,5-a]pyridine (Fsp³ = 0.0) [1]. The compound can be functionalized at multiple positions to generate diverse probe libraries for phenotypic screening or target identification studies.

Medicinal Chemistry Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 136.19 Da and eight non-hydrogen atoms, 5,6,7,8-tetrahydro-7-methylimidazo[1,5-a]pyridine satisfies the Rule of Three criteria for fragment library membership . It offers an embedded hydrogen-bond acceptor (pyridine nitrogen) and a donor/acceptor (imidazole NH), providing essential pharmacophoric features for biophysical screening (NMR, SPR, X-ray crystallography). The methyl group introduces a defined vector for subsequent fragment growing or merging, a feature that is absent in the non-methylated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.